molecular formula C18H16ClN3O B2503453 (2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380190-03-2

(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2503453
CAS RN: 2380190-03-2
M. Wt: 325.8
InChI Key: ADCJGWFWQUFWPQ-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as CZP0634, is a small molecule compound that has shown potential in scientific research applications.

Mechanism of Action

(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is believed to exert its anti-inflammatory effects by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the regulation of immune responses and the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound may reduce inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to reduce inflammation and tissue damage in animal models of colitis and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of (2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is its potential as a novel anti-inflammatory agent. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of results. In addition, further studies are needed to determine the optimal dosing and administration of this compound in different animal models.

Future Directions

There are several potential future directions for research on (2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone. One direction is to further investigate its anti-inflammatory effects in different animal models and in human clinical trials. Another direction is to explore the potential of this compound as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease. Finally, future studies could investigate the safety and toxicity of this compound in animal models and in humans.

Synthesis Methods

The synthesis of (2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves several steps. First, 2-chlorophenylacetic acid is reacted with thionyl chloride to form 2-chlorophenylacetyl chloride. Next, this compound is reacted with 2-methylbenzimidazole to form 2-(2-methylbenzimidazol-1-yl)acetyl chloride. Finally, this intermediate is reacted with (S)-3-azetidinylmethanol to form this compound.

Scientific Research Applications

(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been studied for its potential as a novel anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that this compound reduced inflammation and tissue damage in a mouse model of colitis.

properties

IUPAC Name

(2-chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-12-20-16-8-4-5-9-17(16)22(12)13-10-21(11-13)18(23)14-6-2-3-7-15(14)19/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJGWFWQUFWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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